

# An In-depth Technical Guide to the Thermodynamic Properties of Vanadium(II) Oxide

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## Compound of Interest

Compound Name: Vanadium(II) oxide

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## Introduction

**Vanadium(II) oxide** (VO), also known as vanadium monoxide, is an inorganic compound of significant interest in materials science and chemistry. It is one of several stable oxides of vanadium and possesses a distinctive rock salt crystal structure.<sup>[1]</sup> Understanding the thermodynamic properties of VO is critical for controlling its synthesis, predicting its stability under various conditions, and exploring its potential applications in catalysis, electronics, and as a component in advanced materials. This guide provides a comprehensive overview of the core thermodynamic properties of **Vanadium(II) oxide**, details the experimental methodologies used for their determination, and presents logical workflows for its synthesis and characterization.

## Core Thermodynamic Properties of Vanadium(II) Oxide

The fundamental thermodynamic properties of VO define its energetic landscape. These values are essential for calculating reaction energies, predicting phase equilibria, and designing synthetic routes. The data presented below is sourced from the NIST-JANAF Thermochemical Tables, which provide critically evaluated, temperature-dependent thermodynamic data.<sup>[2][3][4][5][6]</sup>

Table 1: Standard Thermodynamic Properties of **Vanadium(II) Oxide (VO)** in the Crystalline State at 298.15 K (25 °C) and 0.1 MPa

Property	Symbol	Value	Units
Molar Mass	M	66.9409	g/mol
Standard Molar Enthalpy of Formation	$\Delta_f H^\circ$	$-431.8 \pm 2.1$	kJ/mol
Standard Molar Gibbs Free Energy of Formation	$\Delta_f G^\circ$	-404.2	kJ/mol
Standard Molar Entropy	$S^\circ$	$38.91 \pm 0.4$	J/(mol·K)
Heat Capacity (Constant Pressure)	$C_p^\circ$	42.13	J/(mol·K)

Table 2: Temperature-Dependent Thermodynamic Data for Crystalline **Vanadium(II) Oxide (VO)**

Temperature (K)	$C_p^\circ$ (J/(mol·K))	$S^\circ$ (J/(mol·K))	$\Delta_f H^\circ$ (kJ/mol)	$\Delta_f G^\circ$ (kJ/mol)
298.15	42.13	38.91	-431.80	-404.22
400	45.40	51.35	-431.18	-394.94
500	47.11	61.64	-430.59	-385.86
600	48.12	70.32	-430.07	-376.95
700	48.83	77.80	-429.60	-368.17
800	49.37	84.37	-429.17	-359.49
900	49.83	90.24	-428.78	-350.90
1000	50.25	95.53	-428.43	-342.38

Data extrapolated and compiled from NIST-JANAF Thermochemical Tables.[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)

## Experimental Protocols

The accurate determination of the thermodynamic properties of **Vanadium(II) oxide** hinges on two critical phases: the synthesis of a high-purity, stoichiometric sample and the precise measurement of its energetic properties using calorimetric techniques.

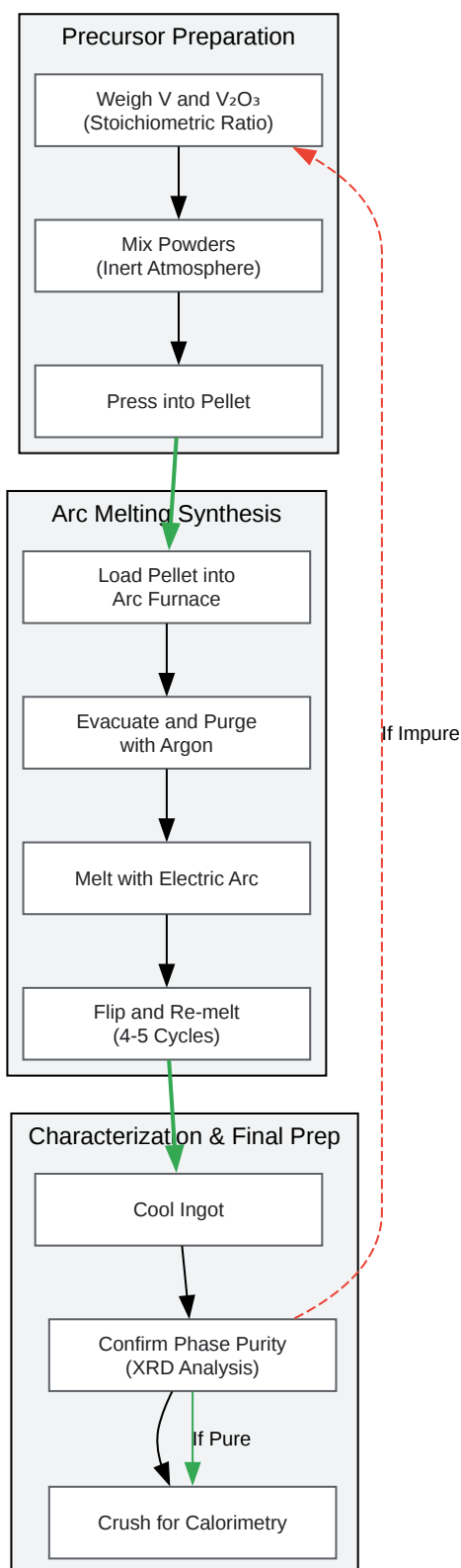
### Synthesis of High-Purity Vanadium(II) Oxide

The preparation of phase-pure, stoichiometric VO is a prerequisite for accurate thermodynamic measurements, as impurities or deviations in stoichiometry can significantly alter the results. Arc melting is a suitable method for synthesizing high-purity inorganic compounds with high melting points.[\[7\]](#)[\[8\]](#)[\[9\]](#)[\[10\]](#)

Protocol: Synthesis of VO via Arc Melting

- Precursor Preparation:
  - High-purity Vanadium metal powder (99.95% or greater) and Vanadium(III) oxide ( $V_2O_3$ ) powder (99.9%) are used as precursors.
  - The powders are weighed in a stoichiometric ratio according to the reaction:  $V + V_2O_3 \rightarrow 3VO$ .
  - The powders are thoroughly mixed in an agate mortar under an inert argon atmosphere inside a glovebox to prevent premature oxidation.
  - The mixed powder is cold-pressed into a pellet (e.g., 1-2 grams) using a hydraulic press to ensure good contact between reactants.
- Arc Melting Procedure:
  - The pellet is placed on a water-cooled copper hearth inside an arc furnace.[\[10\]](#)
  - The furnace chamber is evacuated to a high vacuum ( $< 1 \times 10^{-4}$  mbar) and backfilled with high-purity argon gas. This process is repeated multiple times to remove residual oxygen and nitrogen.[\[10\]](#)

- The sample is melted using a non-consumable tungsten electrode. The high temperature of the electric arc ensures a rapid and complete reaction.<sup>[8]</sup>
- To ensure homogeneity, the resulting ingot (or "button") is allowed to cool, flipped over, and re-melted several times (typically 4-5 cycles).<sup>[10]</sup>
- Sample Characterization and Preparation:
  - The synthesized VO ingot is allowed to cool to room temperature under the inert atmosphere.
  - A small portion of the sample is ground into a fine powder for analysis.
  - Phase purity and stoichiometry are confirmed using X-ray Diffraction (XRD) to verify the NaCl-type crystal structure of VO and rule out the presence of other vanadium oxides (e.g.,  $V_2O_3$ ,  $VO_2$ ).
  - The final, confirmed high-purity VO ingot is crushed into a powder in an inert atmosphere for use in calorimetric measurements.



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Diagram 1: Workflow for the synthesis of high-purity **Vanadium(II) oxide**.

## Determination of Standard Enthalpy of Formation ( $\Delta_f H^\circ$ )

The standard enthalpy of formation is determined by measuring the heat of a reaction involving the compound. For refractory oxides like VO, direct synthesis from elements inside a calorimeter is impractical. Instead, oxygen bomb calorimetry is used to measure the enthalpy of combustion.

### Protocol: Oxygen Bomb Calorimetry for VO

- Calorimeter Calibration:
  - The heat capacity (C<sub>cal</sub>) of the bomb calorimeter is determined by combusting a certified standard reference material, typically benzoic acid, for which the energy of combustion is precisely known.[\[11\]](#)[\[12\]](#)
  - A pellet of benzoic acid (approx. 1 g) is accurately weighed and placed in the crucible inside the bomb.
  - A fuse wire of known length and mass is attached to the electrodes, dipping into the sample.
  - The bomb is sealed, purged, and pressurized with high-purity oxygen to approximately 30 atm.
  - The bomb is submerged in a known mass of water in the calorimeter's insulated bucket. The system is allowed to reach thermal equilibrium.
  - The sample is ignited, and the temperature change ( $\Delta T$ ) of the water is recorded with high precision until a stable final temperature is reached.
  - C<sub>cal</sub> is calculated from the known energy release of benzoic acid and the measured  $\Delta T$ .
- Combustion of **Vanadium(II) Oxide**:
  - A precisely weighed pellet of the synthesized VO powder (approx. 0.8-1.0 g) is placed in the crucible.

- The bomb is assembled, pressurized with oxygen, and placed in the calorimeter exactly as in the calibration step.
- The combustion reaction is initiated:  $\text{VO(s)} + \frac{3}{4} \text{O}_2\text{(g)} \rightarrow \frac{1}{2} \text{V}_2\text{O}_5\text{(s)}$ .
- The temperature change ( $\Delta T$ ) for the combustion of VO is meticulously recorded.
- Data Analysis:
  - The total heat released ( $q_{\text{total}}$ ) is calculated using  $q_{\text{total}} = C_{\text{cal}} * \Delta T$ .
  - Corrections are made for the heat released by the combustion of the fuse wire.
  - The enthalpy of combustion for VO ( $\Delta_c H^\circ$ ) is calculated in kJ/mol.
  - The standard enthalpy of formation of VO ( $\Delta_f H^\circ(\text{VO, s})$ ) is calculated using Hess's Law:  
$$\Delta_c H^\circ(\text{VO}) = \frac{1}{2} \Delta_f H^\circ(\text{V}_2\text{O}_5, \text{s}) - \Delta_f H^\circ(\text{VO, s})$$
  
Therefore:  $\Delta_f H^\circ(\text{VO, s}) = \frac{1}{2} \Delta_f H^\circ(\text{V}_2\text{O}_5, \text{s}) - \Delta_c H^\circ(\text{VO})$
  - The standard enthalpy of formation of the final product,  $\text{V}_2\text{O}_5\text{(s)}$ , is a well-established value taken from thermodynamic tables.

## Determination of Standard Entropy ( $S^\circ$ )

Standard entropy is determined from heat capacity ( $C_p$ ) measurements from near absolute zero to the desired temperature. Adiabatic calorimetry is the benchmark technique for obtaining high-precision heat capacity data for solids at low to moderate temperatures.<sup>[13][14]</sup>

### Protocol: Adiabatic Calorimetry for $C_p$ Measurement

- Sample Preparation:
  - A precisely weighed sample of the synthesized VO powder is loaded into a sample container made of a high thermal conductivity material (e.g., copper or silver).
  - The container is sealed, often with a small amount of helium gas added to improve thermal contact.

- Apparatus and Measurement:
  - The sample container is placed within an adiabatic calorimeter, which consists of a series of concentric shields and vacuum spaces designed to minimize heat exchange with the surroundings.<sup>[14]</sup>
  - The system is cooled to a very low temperature, typically near absolute zero (e.g., using liquid helium).
  - A known quantity of electrical energy ( $q$ ) is supplied to a heater within the sample container, causing a small, precisely measured increase in temperature ( $\Delta T$ ).
  - The heat capacity is calculated at the mean temperature of the interval as  $C_p = q / \Delta T$ .
  - This process is repeated in small, incremental steps from the lowest temperature up to and beyond the standard temperature (298.15 K).
- Calculation of Entropy:
  - The standard molar entropy ( $S^\circ$ ) at 298.15 K is calculated by integrating the heat capacity data with respect to temperature, as dictated by the third law of thermodynamics:  $S^\circ(298.15 \text{ K}) = \int_0^{298.15} (C_p(T)/T) dT$
  - The experimental data is plotted as  $C_p/T$  versus  $T$ , and the area under the curve from 0 K to 298.15 K gives the standard molar entropy. For temperatures below the lowest measurement point (e.g., <10 K), the heat capacity is typically extrapolated using the Debye  $T^3$  law.

## Calculation of Gibbs Free Energy ( $\Delta_f G^\circ$ )

The standard Gibbs free energy of formation ( $\Delta_f G^\circ$ ) is a measure of the spontaneity of the formation of a compound from its elements in their standard states. It is not typically measured directly but is calculated from the experimentally determined values of enthalpy and entropy using the Gibbs-Helmholtz equation.<sup>[15]</sup>

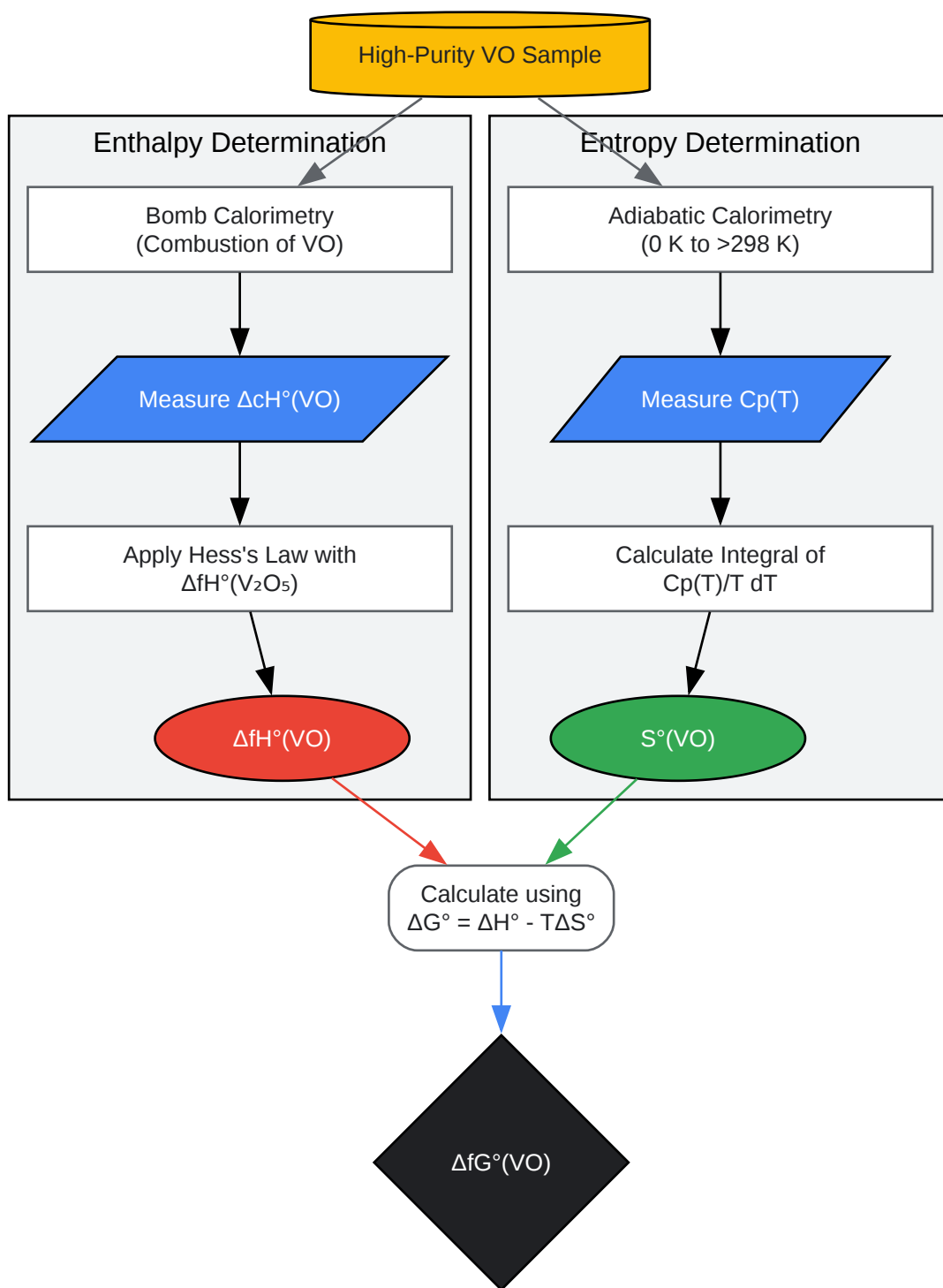
$$\Delta_f G^\circ = \Delta_f H^\circ - T \Delta S^\circ$$

Where:



- $\Delta_f H^\circ$  is the standard enthalpy of formation of VO.
- T is the standard temperature (298.15 K).
- $\Delta S^\circ$  is the standard entropy of formation, calculated as:  $\Delta S^\circ = S^\circ(\text{VO, s}) - [S^\circ(\text{V, s}) + \frac{1}{2} S^\circ(\text{O}_2, \text{g})]$

The standard entropies of the constituent elements, Vanadium (V, s) and Oxygen (O<sub>2</sub>, g), are taken from established thermodynamic data tables.



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Diagram 2: Experimental and computational workflow for thermodynamic properties.

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